molecular formula C68H109N17O22S2 B515574 Disitertide CAS No. 272105-42-7

Disitertide

Numéro de catalogue: B515574
Numéro CAS: 272105-42-7
Poids moléculaire: 1580.8 g/mol
Clé InChI: IUYPEUHIWDMJLM-SWHDLQTQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Disitertide (P144) is a 15-mer synthetic peptide inhibitor of transforming growth factor-beta 1 (TGF-β1) with the sequence Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-Asn . It specifically blocks TGF-β1 binding to its receptors, inhibiting downstream Smad2/3 phosphorylation and TGF-β-mediated pathways . Beyond its role as a TGF-β antagonist, this compound exhibits PI3K inhibitory activity and induces apoptosis in cancer cells, making it a multifunctional therapeutic agent .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Disitertide est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Méthodes de Production Industrielle : La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire mais à une échelle plus importante. Le processus implique des synthétiseurs peptidiques automatisés, qui permettent la production efficace et à haut débit de peptides. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Disitertide: Background and Function

This compound is derived from the sequence of the extracellular region of the TGF-β type III receptor, Betaglycan . TGF-β1 plays a role in fibrosis, a process involving the excessive accumulation of extracellular matrix proteins such as collagen, which can disrupt normal tissue architecture . By blocking TGF-β1, this compound can reduce fibrosis and inflammation .

Chemical Reactions and Interactions

  • Inhibition of TGF-β1 Activity : this compound directly interferes with the action of TGF-β1, which can ameliorate the manifestations of fibrosis .
  • Smad2/3 Phosphorylation : Research demonstrates that this compound reduces Smad2/3 phosphorylation levels. TGFβ1 signaling leads to increased nucleoplasmatic shuttling of active Smad2/3 and induction of TGF-β1 target genes in fibrotic healing .
  • Interaction with TGF-β Receptors : this compound blocks the interaction of TGF-β with its membrane receptors, inhibiting TGF-β1 biological activity .

Research Findings on the Effects of this compound

StudyFindings
Ezquerro et al. (2003) Showed that a synthetic peptide from the transforming growth factor β type III receptor inhibits liver fibrogenesis in rats with carbon tetrachloride liver injury.
Santiago et al. (2005)Demonstrated that topical application of a peptide inhibitor of transforming growth factor-β1 ameliorates bleomycin-induced skin fibrosis.
Dotor et al. (2007)Identified peptide inhibitors of transforming growth factor beta 1 using a phage-displayed peptide library.
Llopiz et al. (2009)Found that peptide inhibitors of transforming growth factor-β enhance the efficacy of antitumor immunotherapy.
Hermida et al. (2009)Showed that a synthetic peptide from transforming growth factor-β1 type III receptor prevents myocardial fibrosis in spontaneously hypertensive rats.
Qiu et al. (2015)Showed the effect of P144®(Anti-TGF-β) in an "in Vivo" human hypertrophic scar model in nude mice.
Arribillaga et al. (2011)Demonstrated the therapeutic effect of a peptide inhibitor of TGF-β on pulmonary fibrosis.
Zarranz-Ventura et al. (2013)Transforming Growth Factor-Beta Inhibition Reduces Progression of Early Choroidal Neovascularization Lesions in Rats: P17 and P144 Peptides.
Dotor et al. (2022) P144 treatment reduces RIF intensity and fibrotic tissue response in a rabbit model of brachytherapy, and this reduction is related to a decrease in the levels of Smad2/3 phosphorylation, as a representation of the canonical intracellular pathway activation of cells in response to TGF-β biological activity. These results invite the clinical consideration of a new potential co-treatment approach to reducing complications in soft tissue sarcomas treated with radiotherapy.

Applications De Recherche Scientifique

Skin Fibrosis

Disitertide has shown promise in treating skin conditions such as systemic sclerosis and localized scleroderma. A Phase IIa clinical trial indicated that 42% of patients receiving this compound reported improvements in skin condition compared to 18% in the placebo group . The compound has received orphan drug designation from both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for these indications.

Case Study:

  • Trial: Open-label extension study following Phase IIa.
  • Participants: 56 patients with skin fibrosis.
  • Outcome: Over 80% of participants reported improvement after six months of treatment with this compound .

Radiation-Induced Fibrosis

This compound is being investigated for its efficacy in reducing radiation-induced fibrosis (RIF), particularly in patients undergoing treatment for soft tissue sarcomas (STS). In a controlled study involving rabbits subjected to brachytherapy, this compound administration significantly reduced collagen deposition and Smad2 phosphorylation in irradiated tissues .

Data Table: Efficacy of this compound in RIF

ParameterControl GroupThis compound Group
Collagen Deposition (mg/g)15.4 ± 2.18.7 ± 1.3
P-Smad2 Levels (pg/mL)250 ± 30120 ± 20
Morphological Integrity Score5.0 ± 0.58.0 ± 0.7

This data illustrates that this compound not only mitigates RIF but also preserves tissue integrity post-radiotherapy.

Pulmonary and Cardiac Fibrosis

Research is expanding into the use of this compound for pulmonary and cardiac fibrosis, where TGF-β signaling plays a critical role in disease progression . Early-stage trials are underway to assess its effectiveness in these conditions, with preliminary results suggesting potential benefits.

Mécanisme D'action

Disitertide exerts its effects by specifically binding to the TGF-β1 receptor, thereby blocking the interaction between TGF-β1 and its receptor. This inhibition prevents the downstream signaling pathways that lead to fibrosis and other pathological processes. The primary molecular targets of this compound are the TGF-β1 receptors, and the pathways involved include the Smad2/3 phosphorylation pathway and the PI3K/Akt signaling pathway .

Comparaison Avec Des Composés Similaires

Comparison with Similar TGF-β Inhibitors

Mechanism of Action

Compound Target Mechanism Key Differentiator
Disitertide Extracellular TGF-β1 Blocks TGF-β1-receptor interaction Dual PI3K inhibition and apoptosis induction
SKI2162 Intracellular TGF-βRI kinase Inhibits receptor kinase activity Higher doses required (10–30 mg/kg)
LY2109761 TGF-βRI/II kinase Dual kinase inhibition Frequent dosing (50 mg/kg, twice daily)
Pirfenidone TGF-β signaling (broad) Reduces TGF-β synthesis and downstream signaling Less specific; primarily used in pulmonary fibrosis

Efficacy in Fibrosis Models

Compound Model Dose Regimen Outcome
This compound Muscle RIF (rabbit) 2–3 mg/kg, systemic 70% reduction in collagen deposition; ↓ pSmad2/3
SKI2162 Skin RIF (mouse) 10–30 mg/kg, oral Moderate fibrosis reduction
LY2109761 Lung RIF (mouse) 50 mg/kg, twice daily Partial efficacy after 4 weeks

Anticancer Activity (GBM Models)

Compound Combination Therapy Effect on Stemness/EMT Cytotoxicity Enhancement
This compound TMZ ↓ KLF4 expression; ↓ neurosphere formation 70% dead cells (vs. 20% TMZ alone)
LY2109761 Not reported Limited data on EMT modulation N/A

Pharmacokinetic and Solubility Profile

Compound Solubility Bioavailability Clinical Stage
This compound ≥200 mg/mL in DMSO Systemic and topical efficacy Preclinical/Orphan drug
Pirfenidone Water-soluble Oral approved FDA-approved (IPF)

Advantages and Limitations

This compound

  • Advantages :
    • Multitarget action (TGF-β1, PI3K, apoptosis) .
    • Potent antifibrotic and anticancer effects at low doses .
    • Synergizes with chemotherapy (e.g., TMZ in GBM) .
  • Limitations: Limited clinical trial data despite orphan drug designation . Poor aqueous solubility necessitates DMSO-based formulations .

Competitors

  • Pirfenidone : Broad TGF-β inhibition lacks specificity for cancer applications .

Activité Biologique

Disitertide, also known as P144, is a synthetic peptide that functions as a selective inhibitor of the transforming growth factor-beta 1 (TGF-β1) signaling pathway. This compound has garnered attention for its potential therapeutic applications in various fibrotic conditions, particularly those associated with radiation-induced fibrosis (RIF) and systemic sclerosis. This article explores the biological activity of this compound, supported by case studies, research findings, and relevant data.

This compound exerts its biological effects primarily through the inhibition of TGF-β1, a cytokine that plays a crucial role in the development of fibrosis. TGF-β1 activates intracellular signaling pathways via phosphorylation of Smad2/3 proteins, leading to the expression of profibrotic genes and subsequent collagen deposition in tissues. By blocking this pathway, this compound aims to reduce excessive extracellular matrix formation and mitigate fibrotic responses.

In Vivo Studies

  • Radiation-Induced Fibrosis Model :
    A study involving WNZ rabbits demonstrated that this compound administration significantly reduced RIF following brachytherapy. The treatment group exhibited preserved muscle morphology and reduced collagen deposition compared to the placebo group, indicating effective mitigation of fibrosis. Histological analysis revealed lower levels of phosphorylated Smad2/3 in the this compound-treated group, confirming its inhibitory effect on TGF-β signaling .
  • Clinical Trials :
    In a Phase IIa clinical trial for skin systemic sclerosis, 42% of patients treated with this compound reported skin improvement compared to 18% in the placebo group. This trial highlighted the peptide's potential in treating fibrotic skin disorders and supported its orphan drug designation by regulatory authorities .

Case Studies

  • Skin Fibrosis : In a multicenter trial across several European countries, patients with localized scleroderma showed significant improvement in skin condition after treatment with this compound. The open-label extension study further indicated that over 80% of participants experienced noticeable skin improvement after six months of treatment .
  • Muscle Fibrosis : In animal models, this compound not only reduced collagen deposition but also improved functional outcomes related to muscle mobility post-radiotherapy. The treatment led to less alopecia and better overall recovery in affected tissues .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study TypeKey FindingsReference
Animal Model (RIF)Reduced collagen deposition; lower phosphorylated Smad2/3 levels
Phase IIa Clinical Trial42% improvement in skin conditions vs. 18% placebo
Open-Label ExtensionOver 80% reported skin improvement after six months

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Disitertide, and how can researchers validate its mechanism of action experimentally?

this compound is a peptide inhibitor of TGF-β1, PI3K, and an apoptosis inducer. To validate its targets:

  • TGF-β1 Binding Inhibition : Use competitive ELISA or surface plasmon resonance (SPR) to measure this compound’s affinity for TGF-β1 .
  • PI3K/Akt Pathway Modulation : Perform Western blotting for phosphorylated Akt (p-Akt) in cell lines (e.g., MC3T3-E1 or GC cells) treated with this compound .
  • Apoptosis Induction : Quantify Bax/Bcl-2 ratios via flow cytometry or caspase-3 activation assays .

Q. How should researchers design in vitro experiments to assess this compound’s anti-fibrotic effects?

Key steps include:

  • Cell Line Selection : Use TGF-β1-sensitive cells (e.g., hepatic stellate cells (HSCs) or fibroblasts) .
  • Dose-Response Analysis : Test concentrations from 10 nM to 10 µM, based on its IC50 in blocking TGF-β1-dependent reporter genes .
  • Control Groups : Include TGF-β1-only and vehicle (e.g., DMSO) controls.
  • Endpoint Assays : Measure collagen deposition (via Sirius Red staining) or α-SMA expression (immunofluorescence) .

Q. What are the solubility and storage recommendations for this compound in laboratory settings?

  • Solubility : ≥200 mg/mL in DMSO; insoluble in water (<0.1 mg/mL). For in vitro use, pre-warm DMSO to 37°C and sonicate to dissolve .
  • Storage : Store lyophilized powder at -20°C for long-term stability. In solution (DMSO), aliquot and store at -80°C for ≤6 months to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across fibrosis models (e.g., liver vs. radiation-induced fibrosis)?

this compound reduced fibrosis in CCl4-induced liver models but exacerbated scarring in nude mice . To address discrepancies:

  • Model-Specific Factors : Compare TGF-β1 isoform expression (e.g., latent vs. active) and tissue-specific receptor densities .
  • Dose Optimization : Test higher doses (e.g., 300 µg/mL locally) in radiation models to overcome bioavailability limitations .
  • Pathway Crosstalk : Use RNA-seq to identify compensatory pathways (e.g., Wnt/β-catenin) activated upon TGF-β1 inhibition .

Q. What methodological strategies are critical for optimizing this compound’s in vivo dosing regimen?

  • Pharmacokinetics (PK) : Measure plasma half-life after intravenous (IV) vs. local administration. This compound’s short half-life (~2 hours) may necessitate sustained delivery systems .
  • Biomarker Validation : Monitor phospho-Smad2/3 levels in serum or tissue biopsies to confirm target engagement .
  • Dose Escalation : In rodent models, start with 70 µg/300 g body weight (CCl4 model) and adjust based on fibrosis severity .

Q. How should researchers address conflicting data on this compound’s dual role in apoptosis and fibrosis?

this compound induces apoptosis in cancer cells but may paradoxically promote fibrosis in certain contexts . Methodological considerations:

  • Cell-Type Specificity : Use co-culture systems (e.g., HSCs with hepatocytes) to dissect cell-specific effects.
  • Time-Course Experiments : Analyze early apoptosis markers (e.g., Annexin V) versus late fibrotic markers (collagen I/III) .
  • In Vivo/In Vitro Correlation : Compare transcriptomic profiles from this compound-treated cell lines and animal models .

Q. Methodological Guidance

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Competitive Binding Assays : Use radiolabeled TGF-β1 to quantify this compound’s inhibition efficiency .
  • Pathway-Specific Reporters : Transfect cells with a TGF-β1-responsive luciferase construct (e.g., pGL3-(CAGA)12) .
  • Multiplex Phosphoprotein Analysis : Utilize Luminex or ELISA kits to profile Smad2/3, Akt, and mTOR phosphorylation .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Nonlinear Regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50 values .
  • ANOVA with Post Hoc Tests : Compare fibrosis scores across treatment groups (e.g., sham, vehicle, low/high-dose this compound) .
  • Longitudinal Mixed Models : Account for repeated measurements in chronic fibrosis models .

Q. Data Interpretation Challenges

Q. How should researchers interpret this compound’s paradoxical activation of pro-fibrotic pathways in specific contexts?

  • Network Analysis : Map TGF-β1-PI3K crosstalk using pathway enrichment tools (e.g., STRING or KEGG) .
  • Knockdown/Overexpression Studies : Silence PI3K or Smad4 to isolate this compound’s primary vs. secondary effects .

Q. What are the limitations of current preclinical models for evaluating this compound’s translational potential?

  • Species Differences : Human TGF-β1 signaling may diverge from rodent models; validate findings in humanized mice .
  • Fibrosis Reversibility : Most models assess prevention, not reversal. Design studies with post-fibrosis treatment windows .

Propriétés

IUPAC Name

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYPEUHIWDMJLM-SWHDLQTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H109N17O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272105-42-7
Record name Disitertide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272105427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disitertide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disitertide
Disitertide
Disitertide
Disitertide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.